Methyl 3-aminoquinoline-7-carboxylate
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Overview
Description
“Methyl 3-aminoquinoline-7-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. Classical methods include the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with ethyl acetoacetate . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “Methyl 3-aminoquinoline-7-carboxylate” consists of a quinoline ring with a methyl ester and an amino group attached at the 7 and 3 positions, respectively . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-aminoquinoline-7-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature . The molecular weight of this compound is 202.21 .Scientific Research Applications
Medicinal Chemistry
“Methyl 3-aminoquinoline-7-carboxylate” is a derivative of quinoline, which is a vital scaffold for leads in drug discovery . Quinoline and its derivatives have been found to exhibit a wide range of pharmaceutical activities .
Synthetic Organic Chemistry
Quinoline has versatile applications in the field of synthetic organic chemistry . As a derivative of quinoline, “Methyl 3-aminoquinoline-7-carboxylate” could also be used in various synthetic processes.
Industrial Chemistry
Quinoline and its derivatives, including “Methyl 3-aminoquinoline-7-carboxylate”, have potential applications in industrial chemistry . They can be used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Green Chemistry
Recent advances in chemistry have focused on developing greener and more sustainable chemical processes . “Methyl 3-aminoquinoline-7-carboxylate”, as a quinoline derivative, could be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Catalysts in Chemical Reactions
“Methyl 3-aminoquinoline-7-carboxylate” could potentially be used as a catalyst in certain chemical reactions. For example, Fe(OTf)3 has been used as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative .
Biological Research
Quinoline derivatives have been found to exhibit various biological activities . Therefore, “Methyl 3-aminoquinoline-7-carboxylate” could potentially be used in biological research to study its effects on different biological systems.
Safety and Hazards
The safety information for “Methyl 3-aminoquinoline-7-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
Future Directions
Quinoline derivatives have been extensively studied for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, “Methyl 3-aminoquinoline-7-carboxylate” and other quinoline derivatives may have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
methyl 3-aminoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJLWOULIXOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(C=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminoquinoline-7-carboxylate |
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